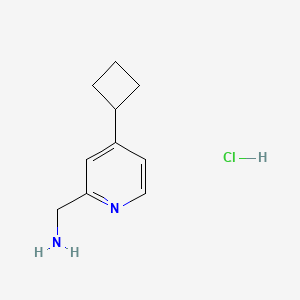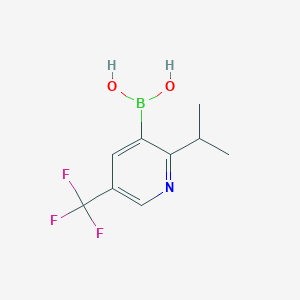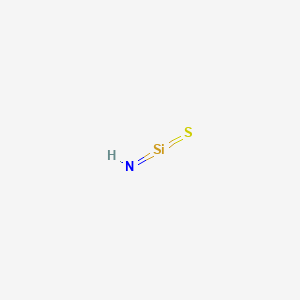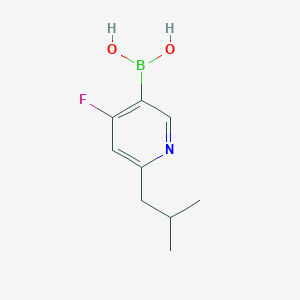
(4-Fluoro-6-isobutylpyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-6-isobutylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a fluoro and isobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-isobutylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with the halopyridine in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often employ automated systems to control reaction parameters precisely, ensuring high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluoro-6-isobutylpyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing functional groups.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or potassium phosphate, to facilitate the borylation process.
Oxidizing Agents: For oxidation reactions, common agents include hydrogen peroxide or peracids.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling) and various oxygenated derivatives (from oxidation reactions).
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Fluoro-6-isobutylpyridin-3-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals .
Biology and Medicine
Boronic acids, including this compound, are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them useful in the design of protease inhibitors .
Industry
In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in cross-coupling reactions allows for the efficient synthesis of intermediates used in various applications .
Mécanisme D'action
The mechanism by which (4-Fluoro-6-isobutylpyridin-3-yl)boronic acid exerts its effects involves the formation of covalent bonds with target molecules. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the boronic acid can interact with enzyme active sites, inhibiting their activity by forming a reversible covalent bond with serine residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Fluoropyridin-3-yl)boronic acid: Similar structure but lacks the isobutyl group.
3-Formylphenylboronic acid: Contains a formyl group instead of the fluoro and isobutyl groups.
4-Formylphenylboronic acid: Another formyl-substituted boronic acid.
Uniqueness
(4-Fluoro-6-isobutylpyridin-3-yl)boronic acid is unique due to the presence of both a fluoro and an isobutyl group on the pyridine ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis.
Propriétés
Formule moléculaire |
C9H13BFNO2 |
|---|---|
Poids moléculaire |
197.02 g/mol |
Nom IUPAC |
[4-fluoro-6-(2-methylpropyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H13BFNO2/c1-6(2)3-7-4-9(11)8(5-12-7)10(13)14/h4-6,13-14H,3H2,1-2H3 |
Clé InChI |
XSQBISJGLRMFAL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(N=C1)CC(C)C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081063.png)
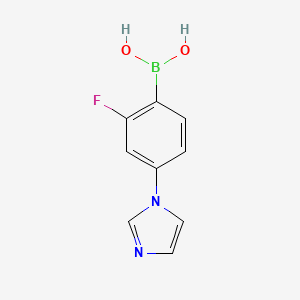



![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081081.png)
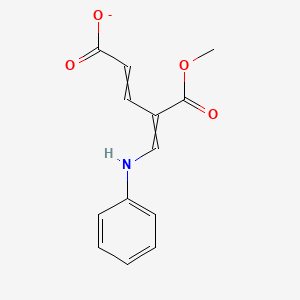
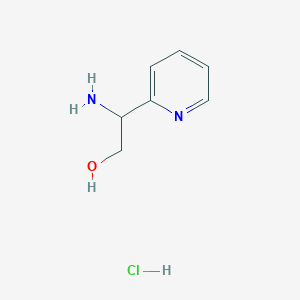
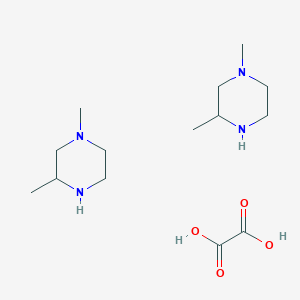
![[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium](/img/structure/B14081092.png)
